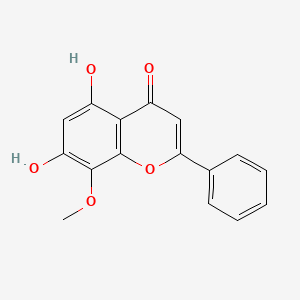

Wogonin

概要

準備方法

合成経路と反応条件: ウゴニンは、さまざまな化学経路を通じて合成することができます。 一般的な方法の1つは、バイカレインのメチル化であり、これはScutellaria baicalensisに見られる別のフラボノイドです . このプロセスは通常、塩基性条件下でジメチル硫酸またはヨウ化メチルなどのメチル化剤を使用することを伴います .

工業的生産方法: ウゴニンの工業的生産は、しばしばScutellaria baicalensisの根からの抽出に依存しています。 抽出プロセスは、エタノールまたはメタノールなどの溶媒を使用して、植物材料からウゴニンを分離することを伴います . この方法は、得られる化合物の収量と純度が高いため好まれます。

化学反応の分析

反応の種類: ウゴニンは、次のようなさまざまな化学反応を起こします。

酸化: ウゴニンは酸化されてウゴニンキノンを形成することができ、これは生物活性を高めた化合物です.

一般的な試薬と条件:

主な生成物:

酸化: ウゴニンキノン

還元: ジヒドロウゴニン

4. 科学研究の応用

科学的研究の応用

Anticancer Properties

Wogonin has been extensively studied for its anticancer effects across multiple cancer types. Key findings include:

- Mechanism of Action : this compound induces apoptosis and cell cycle arrest in various cancer cell lines. For instance, it has been shown to activate the AKT-SREBP1-FASN signaling pathway in prostate cancer, leading to increased mitochondrial oxidation and apoptosis . In acute monocytic leukemia (AML-M5), this compound demonstrated potential as an adjuvant therapy by inhibiting cell proliferation and inducing apoptosis .

- Cancer Types : Research indicates this compound's efficacy against several cancers, including:

- Overcoming Drug Resistance : this compound has been reported to enhance the effectiveness of chemotherapeutic agents by overcoming multidrug resistance mechanisms in cancer cells. It reduces the secretion of chemopreventive drugs mediated by P-glycoprotein, thus improving therapeutic outcomes .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Cytokine Regulation : Studies show that this compound can downregulate pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukins (IL-1β, IL-6) in various models . This effect contributes to its potential in treating conditions characterized by chronic inflammation.

- Topical Applications : In animal models of osteoarthritis, topical application of this compound resulted in reduced levels of inflammatory markers and improved cartilage morphology, indicating its potential for pain relief and chondroprotection .

Neuroprotective Effects

This compound has garnered attention for its neuroprotective capabilities:

- Central Nervous System Effects : Research indicates that this compound can alleviate symptoms associated with neurodegenerative diseases by reducing endoplasmic reticulum stress and promoting neuronal survival . It has shown promise in enhancing cognitive function and reducing anxiety-like behaviors in preclinical models.

Cardiovascular Applications

This compound's vasodilatory effects have implications for cardiovascular health:

- Mechanism of Action : Studies have demonstrated that this compound induces vasodilation by inhibiting intracellular calcium release and extracellular calcium influx in rat aorta models . This suggests potential applications in managing hypertension and other cardiovascular disorders.

Autoimmune Diseases

The compound's immunomodulatory effects make it a candidate for treating autoimmune diseases:

- Therapeutic Potential : this compound has been investigated for its ability to modulate immune responses, showing promise in conditions like diabetes-related complications and systemic inflammatory diseases . Its mechanism involves regulating signaling pathways associated with inflammation and cell apoptosis.

Summary Table of this compound Applications

作用機序

ウゴニンは、複数の分子標的と経路を通じてその効果を発揮します。

抗炎症作用: ウゴニンは、核因子-κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPKs)の活性を調節することにより、プロ炎症性サイトカインの産生を阻害します.

6. 類似の化合物との比較

ウゴニンは、バイカレインやバイカリンなどのScutellaria baicalensisに見られる他のフラボノイドと比較されることがよくあります . 3つの化合物はすべて、類似の抗炎症作用と抗癌作用を共有していますが、ウゴニンは、γ-アミノ酪酸(GABA)受容体の活性を調節する能力がユニークであり、不安解消薬および抗けいれん薬の可能性を秘めています .

類似の化合物:

バイカレイン: 強力な抗炎症作用と抗癌作用を持つ別のフラボノイド.

バイカリン: 類似の薬理作用を持つバイカレインの配糖体.

ウゴニンの薬理作用のユニークな組み合わせは、さらなる研究と治療開発のための貴重な化合物となっています。

類似化合物との比較

Baicalein: Another flavonoid with strong anti-inflammatory and anti-cancer properties.

Baicalin: A glycoside of baicalein with similar pharmacological effects.

Scutellarein: Another flavonoid found in Scutellaria baicalensis with neuroprotective properties.

Wogonin’s unique combination of pharmacological activities makes it a valuable compound for further research and therapeutic development.

生物活性

Wogonin is a flavonoid derived from the traditional Chinese medicinal herb Scutellaria baicalensis (Baikal skullcap). It has garnered significant attention in recent years due to its diverse biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antiviral effects. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Anticancer Properties

This compound exhibits potent anticancer effects across various cancer types. Research indicates that it can inhibit tumor growth through multiple mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes apoptosis by modulating key proteins such as Bcl-2 and Bax, leading to increased cell death in cancerous tissues .

- Metastasis Prevention : this compound has been shown to inhibit metastasis by affecting signaling pathways involved in tumor invasion .

Table 1: Summary of Anticancer Mechanisms of this compound

2. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by inhibiting the activation of inflammatory pathways:

- TLR4/NF-κB Pathway Inhibition : this compound suppresses the TLR4/NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

- Reduction of Cytokine Production : It lowers the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of neurodegeneration:

- Reduction of ER Stress : It mitigates endoplasmic reticulum (ER) stress in neurons, which is often linked to neurodegenerative diseases .

- Antioxidant Activity : this compound enhances the expression of superoxide dismutase while reducing malondialdehyde levels, indicating its potential as an antioxidant agent .

4. Antiviral Activity

Recent studies have highlighted this compound's antiviral capabilities, particularly against hepatitis B virus (HBV):

- Inhibition of Viral Replication : this compound has shown effectiveness in inhibiting HBV replication and may serve as a therapeutic agent for viral infections .

Case Studies and Clinical Implications

Several preclinical studies have validated the therapeutic potential of this compound:

- Breast Cancer Model : In a study involving breast cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis through modulation of specific signaling pathways .

- Diabetes-Induced Cardiac Dysfunction : this compound was shown to improve cardiac function and mitigate fibrosis in diabetic mice by reducing hyperglycemia and apoptosis in cardiomyocytes .

特性

IUPAC Name |

5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTFNNCXVBYBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212557 | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-85-9 | |

| Record name | Wogonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wogonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wogonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WOGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。